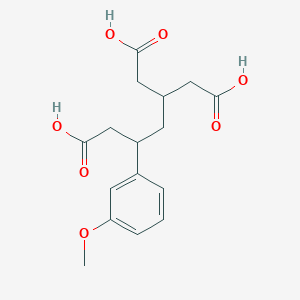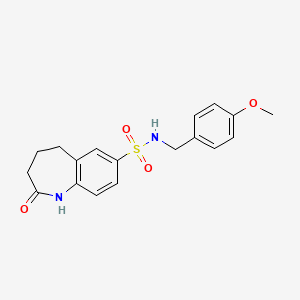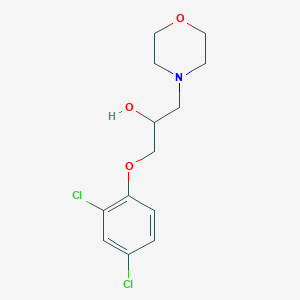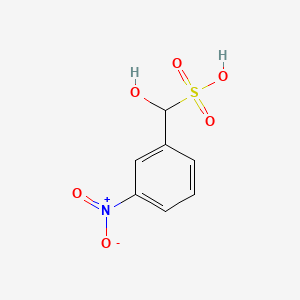![molecular formula C24H21N3O5S2 B12482387 2-[(methylsulfonyl)amino]-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide](/img/structure/B12482387.png)
2-[(methylsulfonyl)amino]-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(methylsulfonyl)amino]-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with methylsulfonyl and naphthalen-1-ylsulfamoyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(methylsulfonyl)amino]-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 4-(naphthalen-1-ylsulfamoyl)aniline with 2-(methylsulfonyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from impurities.
Chemical Reactions Analysis
Types of Reactions: 2-[(methylsulfonyl)amino]-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields a sulfone derivative, while reduction of a nitro group results in an amine derivative.
Scientific Research Applications
2-[(methylsulfonyl)amino]-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(methylsulfonyl)amino]-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules, modulating their activity. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- 2-[(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide
- N-[2-(methylsulfanyl)phenyl]-2-[(methylsulfonyl)amino]benzamide
Comparison: Compared to similar compounds, 2-[(methylsulfonyl)amino]-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide is unique due to the presence of the naphthalen-1-ylsulfamoyl group. This group imparts distinct chemical properties and reactivity, making the compound suitable for specific applications that other similar compounds may not be able to achieve.
Properties
Molecular Formula |
C24H21N3O5S2 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-(methanesulfonamido)-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C24H21N3O5S2/c1-33(29,30)26-23-11-5-4-10-21(23)24(28)25-18-13-15-19(16-14-18)34(31,32)27-22-12-6-8-17-7-2-3-9-20(17)22/h2-16,26-27H,1H3,(H,25,28) |
InChI Key |
ODDBWGKHDPPXNG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(benzyloxy)-3,5-dibromophenyl]-N-(2-chlorobenzyl)methanamine](/img/structure/B12482306.png)
![N-(3-methoxypropyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12482309.png)
![N-({4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}sulfonyl)benzamide](/img/structure/B12482323.png)

![(4R)-1-[(4-bromophenyl)carbonyl]-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate](/img/structure/B12482340.png)
![4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12482343.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12482347.png)
![N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cycloheptanamine](/img/structure/B12482348.png)



![4-tert-butyl-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12482388.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12482396.png)
![10-(1H-benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12482403.png)
